molecular formula C6H8FNO B15226503 (3-Fluoro-1-methyl-1H-pyrrol-2-yl)methanol

(3-Fluoro-1-methyl-1H-pyrrol-2-yl)methanol

Cat. No.: B15226503
M. Wt: 129.13 g/mol
InChI Key: UDAPUONIXXIEEM-UHFFFAOYSA-N
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Description

(3-Fluoro-1-methyl-1H-pyrrol-2-yl)methanol is an organic compound that features a pyrrole ring substituted with a fluorine atom at the 3-position, a methyl group at the 1-position, and a hydroxymethyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-1-methyl-1H-pyrrol-2-yl)methanol typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

    Introduction of Fluorine: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Methylation: The methyl group can be added through a methylation reaction using methyl iodide and a base.

    Hydroxymethylation: The hydroxymethyl group can be introduced via a hydroxymethylation reaction using formaldehyde and a reducing agent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-1-methyl-1H-pyrrol-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as PCC or KMnO4.

    Reduction: The compound can be reduced to remove the hydroxymethyl group, forming (3-Fluoro-1-methyl-1H-pyrrole).

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC (Pyridinium chlorochromate), KMnO4 (Potassium permanganate)

    Reduction: LiAlH4 (Lithium aluminium hydride), NaBH4 (Sodium borohydride)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

    Oxidation: (3-Fluoro-1-methyl-1H-pyrrol-2-yl)formaldehyde, (3-Fluoro-1-methyl-1H-pyrrol-2-yl)carboxylic acid

    Reduction: (3-Fluoro-1-methyl-1H-pyrrole)

    Substitution: Various substituted pyrroles depending on the nucleophile used

Scientific Research Applications

(3-Fluoro-1-methyl-1H-pyrrol-2-yl)methanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3-Fluoro-1-methyl-1H-pyrrol-2-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the hydroxymethyl group can participate in hydrogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

    (3-Fluoro-1H-pyrrol-2-yl)methanol: Lacks the methyl group at the 1-position.

    (1-Methyl-1H-pyrrol-2-yl)methanol: Lacks the fluorine atom at the 3-position.

    (3-Fluoro-1-methyl-1H-pyrrole): Lacks the hydroxymethyl group at the 2-position.

Uniqueness

(3-Fluoro-1-methyl-1H-pyrrol-2-yl)methanol is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the fluorine atom can enhance the compound’s lipophilicity and metabolic stability, while the hydroxymethyl group can increase its solubility and reactivity.

Properties

Molecular Formula

C6H8FNO

Molecular Weight

129.13 g/mol

IUPAC Name

(3-fluoro-1-methylpyrrol-2-yl)methanol

InChI

InChI=1S/C6H8FNO/c1-8-3-2-5(7)6(8)4-9/h2-3,9H,4H2,1H3

InChI Key

UDAPUONIXXIEEM-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=C1CO)F

Origin of Product

United States

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